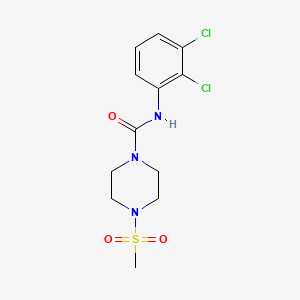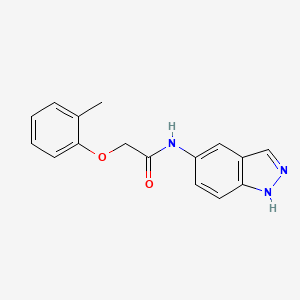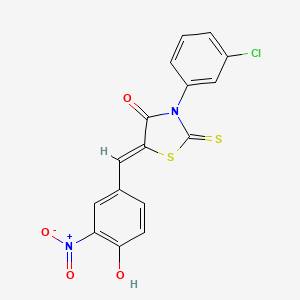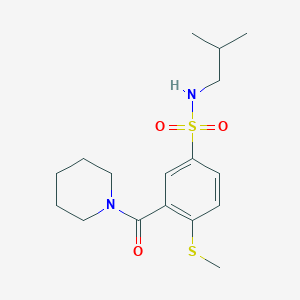
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. It was first synthesized in 1992 by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders.
Wirkmechanismus
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide acts as a competitive antagonist of the 5-HT2A receptor, blocking the binding of serotonin and other ligands to the receptor. This leads to a decrease in the activity of downstream signaling pathways that are activated by the receptor, such as the phospholipase C and mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
The blockade of the 5-HT2A receptor by this compound has been shown to have a range of biochemical and physiological effects. For example, it can modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to affect the activity of various ion channels and transporters.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has several advantages as a research tool, including its high selectivity for the 5-HT2A receptor and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and the potential for off-target effects at higher doses.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent 5-HT2A receptor antagonists for use in psychiatric and neurological disorders. Another area of interest is the investigation of the role of the 5-HT2A receptor in various physiological processes, such as pain perception and circadian rhythm regulation. Finally, there is potential for the use of this compound as a research tool in the study of other receptors and signaling pathways that are modulated by the 5-HT2A receptor.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been used in numerous scientific studies to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. For example, it has been shown to modulate the activity of dopaminergic neurons in the brain, and to have potential therapeutic effects in schizophrenia and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3S/c1-21(19,20)17-7-5-16(6-8-17)12(18)15-10-4-2-3-9(13)11(10)14/h2-4H,5-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSNTLUPKUDEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4840283.png)
![2-chloro-4-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4840299.png)
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B4840302.png)
![1-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4840308.png)


![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)
![7-(4-fluorophenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840346.png)

![methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4840358.png)
![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4840372.png)

